4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone
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Overview
Description
4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone is an organic compound with the molecular formula C16H15N3O2 and a molecular weight of 281.31 g/mol . This compound is known for its unique chemical structure, which includes a phenyl group, a butenone moiety, and a nitrophenyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone typically involves the reaction of 4-Phenyl-3-buten-2-one with 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazone group under mild conditions.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a substrate for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone can be compared with other similar compounds such as:
- 4-Phenyl-3-buten-2-one phenylhydrazone
- 4-Phenyl-3-buten-2-one N-cyclohexylthiosemicarbazone
- 4-Phenyl-3-buten-2-one N-phenylthiosemicarbazone
- 4-Phenyl-3-buten-2-one N-(4-fluorophenyl)thiosemicarbazone
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities .
Properties
CAS No. |
34292-79-0 |
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Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
4-nitro-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline |
InChI |
InChI=1S/C16H15N3O2/c1-13(7-8-14-5-3-2-4-6-14)17-18-15-9-11-16(12-10-15)19(20)21/h2-12,18H,1H3/b8-7+,17-13+ |
InChI Key |
YKLYFBYBGMTURT-UBFQYUKBSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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